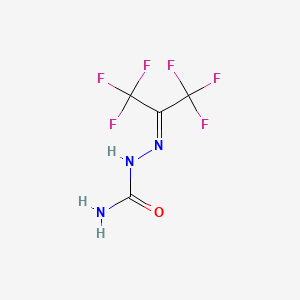

Hexafluoroacetone semicarbazone

Description

Contextualization within Fluorinated Organic Chemistry

Hexafluoroacetone (B58046) semicarbazone, with the chemical formula C₄H₃F₆N₃O, is a compound situated at the intersection of two significant areas of organic chemistry: fluorinated compounds and semicarbazone derivatives. The introduction of six fluorine atoms, characteristic of the hexafluoroacetone moiety, imparts distinct electronic properties to the molecule. Fluorine's high electronegativity dramatically alters the reactivity of the parent ketone, hexafluoroacetone, making it a highly reactive electrophile. wikipedia.org This pronounced electrophilicity is a defining characteristic that influences the synthesis and potential reactivity of its derivatives, including the semicarbazone. The study of fluorinated organic compounds is a rapidly growing field, driven by their unique properties and applications in materials science, pharmaceuticals, and agrochemicals. nih.govnih.gov

Significance of Semicarbazone Derivatives in Contemporary Synthetic Chemistry

Semicarbazones are a class of compounds typically formed through the condensation reaction of a ketone or aldehyde with semicarbazide (B1199961). wikipedia.org This reaction has been a cornerstone of organic chemistry for the identification and characterization of carbonyl compounds. wikipedia.org Beyond their traditional analytical role, semicarbazones have gained prominence in contemporary synthetic chemistry due to their versatile reactivity and ability to act as ligands for metal complexes. core.ac.ukpnrjournal.compnrjournal.com The nitrogen and oxygen atoms within the semicarbazone backbone can coordinate with various metal ions, leading to the formation of metallo-organic frameworks and complexes with diverse catalytic and biological activities. core.ac.ukpnrjournal.compnrjournal.com The derivatization of carbonyls into semicarbazones can also serve as a protective strategy in multi-step syntheses. ijcce.ac.ir

Historical Development and Evolution of Research on Hexafluoroacetone Semicarbazone

While the parent compound, hexafluoroacetone, has been a subject of study for its versatile reactivity and applications as a protecting and activating reagent, researchgate.netresearchgate.netresearchgate.net specific research focusing exclusively on the historical development of this compound is not extensively documented in publicly available literature. Early investigations into fluorinated organic compounds date back several decades, with a notable paper from 1970 exploring various derivatives of hexafluoroacetone. nih.gov However, a detailed historical timeline for the synthesis and initial characterization of this compound remains elusive. Its existence is confirmed through chemical databases which provide its fundamental properties.

Overview of Key Academic Research Domains

The academic interest in this compound can be inferred from the broader research domains concerning its constituent parts. Research on hexafluoroacetone derivatives spans areas such as the synthesis of fluorinated heterocycles, peptides, and other complex organic molecules. researchgate.netresearchgate.net The unique reactivity of hexafluoroacetone makes it a valuable building block in synthetic chemistry. researchgate.net On the other hand, research into semicarbazones is heavily focused on their coordination chemistry and the biological activities of their metal complexes, with studies exploring their potential as therapeutic agents. core.ac.ukpnrjournal.compnrjournal.com Given these contexts, the primary academic research domains for this compound would likely involve its use as a fluorinated building block in organic synthesis and as a ligand in coordination chemistry to create novel metal complexes with potentially unique catalytic or biological properties.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄H₃F₆N₃O | kingdraw.com |

| Molecular Weight | 223.08 g/mol | kingdraw.com |

| CAS Number | 400-16-8 | kingdraw.com |

| Melting Point | 153 °C (decomposes) | |

| Hydrogen Bond Donor Count | 2 | kingdraw.com |

| Hydrogen Bond Acceptor Count | 8 | kingdraw.com |

| Rotatable Bond Count | 1 | kingdraw.com |

| Exact Mass | 223.018031 g/mol | kingdraw.com |

Properties

CAS No. |

400-16-8 |

|---|---|

Molecular Formula |

C4H3F6N3O |

Molecular Weight |

223.08 g/mol |

IUPAC Name |

(1,1,1,3,3,3-hexafluoropropan-2-ylideneamino)urea |

InChI |

InChI=1S/C4H3F6N3O/c5-3(6,7)1(4(8,9)10)12-13-2(11)14/h(H3,11,13,14) |

InChI Key |

FPFSPORTAGQQRV-UHFFFAOYSA-N |

Canonical SMILES |

C(=NNC(=O)N)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Hexafluoroacetone Semicarbazone and Its Analogues

Fundamental Condensation Reactions for Semicarbazone Formation

Semicarbazones are a class of organic compounds derived from aldehydes or ketones through a condensation reaction with semicarbazide (B1199961). numberanalytics.comwikipedia.org These derivatives are often crystalline solids, which historically made them useful for the identification and characterization of carbonyl compounds via melting point analysis. wikipedia.org The formation of semicarbazones is a characteristic reaction of carbonyl compounds. youtube.com

The formation of a semicarbazone is a two-stage process that begins with the nucleophilic addition of semicarbazide to the carbonyl group, followed by a dehydration step. numberanalytics.comnumberanalytics.com This reaction is classified as a nucleophilic addition-elimination reaction. ncert.nic.in

The mechanism proceeds as follows:

Nucleophilic Attack : Semicarbazide possesses two –NH2 groups, but only the one not directly attached to the carbonyl group of the semicarbazide moiety acts as a nucleophile. youtube.comlearncbse.in The lone pair of electrons on this terminal nitrogen atom attacks the electrophilic carbon of the carbonyl group. numberanalytics.comncert.nic.in This attack is approximately perpendicular to the plane of the sp2 hybridized orbitals of the carbonyl carbon. ncert.nic.in

Formation of a Tetrahedral Intermediate : The nucleophilic attack leads to a change in the hybridization of the carbonyl carbon from sp2 to sp3, resulting in the formation of a tetrahedral alkoxide intermediate. numberanalytics.comncert.nic.in

Proton Transfer : The intermediate undergoes a proton transfer to neutralize the charges, forming a carbinolamine intermediate. numberanalytics.com

Dehydration : The reaction is typically catalyzed by an acid. ncert.nic.in The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule and a proton results in the formation of the carbon-nitrogen double bond (C=N) characteristic of the semicarbazone. numberanalytics.comnumberanalytics.com The equilibrium of the reaction favors the final product due to the rapid dehydration of the intermediate. ncert.nic.in

The synthesis of hexafluoroacetone (B58046) semicarbazone follows the general condensation pathway. Hexafluoroacetone is highly reactive and readily forms a stable hydrate (B1144303) in the presence of water. wikipedia.org The synthesis of the semicarbazone often proceeds from this hydrate. cdnsciencepub.com

In a described procedure, hexafluoroacetone hydrate is the starting material for the reaction with semicarbazide. cdnsciencepub.com The dehydration of the hydrate to yield anhydrous hexafluoroacetone is typically carried out using a strong dehydrating agent like concentrated sulfuric acid. cdnsciencepub.com The resulting hexafluoroacetone is then reacted with semicarbazide hydrochloride in a suitable solvent system to form hexafluoroacetone semicarbazone. The reaction of aldehydes and ketones with semicarbazide hydrochloride in an acidic medium is a standard method for producing semicarbazones. learncbse.in

The efficiency of semicarbazone formation is significantly influenced by catalysts and reaction conditions such as pH and temperature.

Catalysis : The reaction is typically reversible and catalyzed by acid. ncert.nic.in Both general acid and base catalysis can accelerate the reaction. acs.orglibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.org Under basic conditions, a stronger nucleophile (e.g., hydroxide) can be generated, speeding up the initial addition step. libretexts.orglibretexts.org

pH : The reaction rate is highly dependent on the pH of the medium. numberanalytics.com The optimal pH for semicarbazone formation is generally in the weakly acidic range, typically between 3 and 5. numberanalytics.com In strongly acidic solutions, the amine nucleophile can be protonated, rendering it unreactive. In neutral or basic solutions, the dehydration step can be slow.

Temperature : Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to the formation of unwanted side products. numberanalytics.com A moderate temperature of around 50°C is often employed for general semicarbazone synthesis. numberanalytics.com

Interestingly, highly efficient and environmentally friendly protocols have been developed that proceed under catalyst-free conditions at ambient temperature, often using aqueous methanol (B129727) as the solvent system. hakon-art.com

Table 1: General Reaction Conditions for Semicarbazone Synthesis

| Parameter | Condition | Rationale / Effect | Citation |

|---|---|---|---|

| Catalyst | Acid (e.g., HCl) or Base | Acid protonates the carbonyl group, increasing carbon electrophilicity. | libretexts.orghakon-art.com |

| pH | Optimal range is typically 3-5 | Balances the need for a free amine nucleophile and an acid-catalyzed dehydration step. | numberanalytics.com |

| Temperature | Moderate (e.g., ~50°C) | Increases reaction rate; high temperatures may cause side reactions. | numberanalytics.com |

| Solvent | Ethanol (B145695), Methanol, Aqueous Methanol | Solubilizes reactants; catalyst-free methods may use aqueous systems. | numberanalytics.comhakon-art.com |

Advanced Synthetic Strategies for this compound

Advanced strategies often focus on improving the synthesis of the crucial precursor, hexafluoroacetone, thereby facilitating the production of its derivatives.

An improved batch synthesis for hexafluoroacetone hydrate, the direct precursor to its semicarbazone, has been reported. cdnsciencepub.com This protocol enhances previous methods through two key modifications:

Precursor Synthesis : The method utilizes the dimerization of tetrafluoroethylene (B6358150) to produce perfluoroisobutene in a single step with a high yield. This is an improvement over more tedious multi-step preparations of the olefin precursor. cdnsciencepub.com

Oxidation Conditions : The subsequent oxidation of perfluoroisobutene to hexafluoroacetone is conducted at a milder temperature of 35-40°C using aqueous potassium permanganate. This avoids the need for high-temperature autoclave equipment and results in a 75% yield of hexafluoroacetone hydrate. cdnsciencepub.com

This improved availability of the hydrate provides a more efficient and accessible route for the subsequent synthesis of this compound.

A liquid-phase synthesis for the precursor, hexafluoroacetone, has been developed, representing a significant advancement over gas-phase methods. google.comwipo.int This process involves the oxidation of hexafluorothioacetone (B74735) dimer in the liquid phase.

The key features of this approach are:

Reactants : The reaction starts with hexafluorothioacetone dimer dissolved in an aprotic solvent. google.com

Catalyst : A catalytic amount of an alkali metal fluoride (B91410) is used. google.com

Oxidant : A gaseous oxidant, such as oxygen (O2), air, ozone (O3), or nitrogen dioxide (NO2), is contacted with the liquid solution. google.comwipo.int

Solvent : Suitable aprotic solvents include dimethylformamide, acetonitrile (B52724), and dimethyl sulfoxide. google.com

Conditions : The reaction is carried out at moderate liquid-phase temperatures, for instance, between 100°C and 135°C, to achieve high conversion and yield of hexafluoroacetone. google.com

This liquid-phase method offers a convenient alternative to high-temperature gas-phase fluorination for producing the key hexafluoroacetone starting material. google.comfluorine1.ru

Derivatization Pathways and Synthesis of Related Structures

The reactivity of the semicarbazone moiety in this compound allows for a variety of derivatization reactions, leading to the synthesis of novel compounds with modified functional groups and complex heterocyclic systems.

The semicarbazone functional group provides reactive sites for further modification. For instance, the terminal amino group of the semicarbazide portion can be acylated, alkylated, or arylated to introduce a wide range of substituents. These reactions typically proceed under standard conditions for amine functionalization.

Furthermore, the synthesis of N-hydroxy semicarbazone derivatives has been explored for their potential biological activities. nih.gov The preparation of such derivatives of hexafluoroacetone would involve the reaction of hexafluoroacetone with N-hydroxy semicarbazide. These modifications can significantly alter the chemical and physical properties of the parent molecule, leading to new applications.

Table 2: Examples of Derivatization Reactions of Semicarbazones

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acyl chloride (e.g., Acetyl chloride) | N-acyl semicarbazone |

| Alkylation | Alkyl halide (e.g., Methyl iodide) | N-alkyl semicarbazone |

| Arylation | Aryl halide (e.g., Phenylboronic acid) | N-aryl semicarbazone |

| Schiff Base Formation | Aldehyde/Ketone | Schiff base of semicarbazone |

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles and triazoles. These heterocycles are important scaffolds in medicinal chemistry and materials science.

The cyclization of semicarbazide derivatives is a well-established method for the synthesis of 1,2,4-triazoles. researchgate.netnih.gov For example, treatment of a semicarbazone with a suitable reagent can induce cyclization to form a triazole ring. The reaction of this compound with an appropriate cyclizing agent could yield 3-substituted-5,5-bis(trifluoromethyl)-1,2,4-triazoles.

Similarly, pyrazole (B372694) derivatives can be synthesized from semicarbazone-like precursors. The reaction of hexafluoroacetone azine, which is structurally related to the semicarbazone, with alkoxyacetylenes is known to produce N-(perfluoro-t-butyl)pyrazoles through a rearrangement. rsc.org It is conceivable that this compound could undergo similar cyclization reactions with appropriate reagents to form pyrazole derivatives. The synthesis of pyrazoles from the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a common strategy, and analogous reactions with this compound could lead to novel fluorinated pyrazoles. organic-chemistry.orgnih.govresearchgate.net

Table 3: Potential Heterocyclic Systems from this compound

| Heterocycle | General Synthetic Approach | Potential Reagents |

| 1,2,4-Triazoles | Intramolecular cyclization of N-acylated semicarbazone | Dehydrating agents (e.g., POCl₃) |

| Pyrazoles | Cyclocondensation with a 1,3-dielectrophile | 1,3-Diketones, α,β-unsaturated ketones |

| Thiadiazoles | Reaction with a sulfur-containing cyclizing agent | Thiophosgene, Lawesson's reagent |

Reaction Mechanisms and Chemical Reactivity of Hexafluoroacetone Semicarbazone

Detailed Investigation of Nucleophilic Attack Pathways at the Carbonyl Carbon

The formation of hexafluoroacetone (B58046) semicarbazone proceeds through a nucleophilic addition-elimination reaction, a common pathway for the formation of imine derivatives from carbonyl compounds. numberanalytics.comquimicaorganica.org The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of semicarbazide (B1199961) on the electrophilic carbonyl carbon of hexafluoroacetone. numberanalytics.comnumberanalytics.com

The presence of two trifluoromethyl groups on hexafluoroacetone significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. wikipedia.org This is in stark contrast to acetone (B3395972), where the equilibrium for hydration, a similar nucleophilic addition, is unfavorable. wikipedia.org The mechanism involves the following key steps:

Nucleophilic Attack: The lone pair of electrons on the primary amine group of semicarbazide attacks the carbonyl carbon of hexafluoroacetone. This leads to the formation of a tetrahedral intermediate. numberanalytics.comnumberanalytics.com

Proton Transfer: A proton is transferred from the newly formed ammonium (B1175870) group to the oxygen atom, resulting in a zwitterionic intermediate.

Dehydration: The intermediate then eliminates a molecule of water to form the final semicarbazone product, which is stabilized by conjugation between the carbon-nitrogen double bond and the lone pairs of the adjacent nitrogen atoms. numberanalytics.com

Stereochemical Considerations in Semicarbazone Formation and Transformation

The formation of hexafluoroacetone semicarbazone from the achiral starting materials, hexafluoroacetone and semicarbazide, does not introduce any new stereogenic centers. Therefore, the product itself is achiral.

However, stereochemical principles become relevant when considering the broader context of reactions involving semicarbazones derived from chiral aldehydes or ketones. In such cases, the resulting semicarbazones can exist as stereoisomers (enantiomers or diastereomers). The stereochemical outcome of these reactions is often influenced by the steric hindrance and electronic properties of the substituents on the carbonyl compound.

Furthermore, in the context of complex organic synthesis, the semicarbazone moiety can influence the stereochemistry of subsequent transformations at adjacent stereocenters. The geometry of the C=N bond (E/Z isomerism) can also play a role in directing the approach of reagents.

Kinetic Studies of Semicarbazone Formation from Hexafluoroacetone and Related Compounds

Kinetic studies of semicarbazone formation provide valuable insights into the reaction mechanism and the factors that influence the reaction rate. numberanalytics.com The rate of formation of semicarbazones is generally dependent on the pH of the reaction medium, the concentration of the reactants, and the temperature. numberanalytics.comnumberanalytics.com

For the reaction of hexafluoroacetone with semicarbazide, the strong electron-withdrawing nature of the trifluoromethyl groups is expected to significantly accelerate the rate of nucleophilic attack compared to less electrophilic ketones like acetone.

In the formation of semicarbazones, the rate-limiting step can vary depending on the reaction conditions, particularly the pH. odinity.com

At neutral or slightly alkaline pH: The concentration of the free nucleophile (semicarbazide) is high, but the carbonyl group is not activated by protonation. In this case, the nucleophilic attack itself is often the rate-limiting step. odinity.com

At moderately acidic pH (typically pH 3-5): The carbonyl group is protonated, which increases its electrophilicity. numberanalytics.comnumberanalytics.com However, the concentration of the free semicarbazide, which is a weak base, decreases due to protonation. The reaction rate is highest at an optimal pH where there is a sufficient concentration of both the protonated carbonyl and the free nucleophile. numberanalytics.comnumberanalytics.com Under these conditions, the dehydration of the tetrahedral intermediate is often the rate-limiting step.

Given the high reactivity of hexafluoroacetone, it is plausible that the dehydration step would be the rate-limiting step under optimized acidic conditions.

The rate of semicarbazone formation is highly sensitive to both steric and electronic effects of the substituents on the carbonyl compound.

Steric Effects: While the trifluoromethyl groups are bulky, their strong electronic effect is the dominant factor. In general, increased steric hindrance around the carbonyl group would be expected to slow down the rate of nucleophilic attack. However, in the case of hexafluoroacetone, the electronic activation outweighs the steric hindrance.

A comparison of reaction rates for a series of ketones with varying electronic and steric properties can provide quantitative data on these effects.

Table 1: Relative Reactivity of Ketones in Semicarbazone Formation (Illustrative)

| Ketone | Electronic Effect of Substituents | Steric Hindrance | Expected Relative Rate |

| Acetone | Weakly electron-donating | Low | Base Rate |

| Cyclohexanone | Weakly electron-donating | Moderate | Slower than Acetone |

| 2-Furaldehyde | Electron-withdrawing (aromatic ring) | Moderate | Faster than Acetone |

| Hexafluoroacetone | Strongly electron-withdrawing | High | Significantly Faster |

This table provides an illustrative comparison based on general principles of organic reactivity. Actual relative rates would need to be determined experimentally.

Reactivity as a Chemical Intermediate in Organic Transformations

This compound can serve as a versatile intermediate in various organic transformations. The presence of multiple functional groups—the C=N double bond, the amide moiety, and the trifluoromethyl groups—offers several avenues for further chemical modification. Semicarbazones, in general, are used in the synthesis of heterocyclic compounds like triazoles and tetrazoles. numberanalytics.com

The formation of a semicarbazone is a classic method for the protection of aldehydes and ketones. uchicago.edusynarchive.com The semicarbazone group is generally stable to a range of reaction conditions, including those involving nucleophiles and mild reducing agents. numberanalytics.com This stability allows for chemical modifications to be carried out on other parts of a molecule without affecting the protected carbonyl group.

The protection of a carbonyl group as a semicarbazone involves its reaction with semicarbazide, typically in a weakly acidic solution. numberanalytics.com The regeneration of the original carbonyl compound (deprotection) can be achieved by hydrolysis with a strong acid.

In the context of hexafluoroacetone, its derivatives, such as 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones, have been investigated as bidentate protecting/activating groups for amino acids in peptide synthesis. semanticscholar.org This approach simplifies the synthesis by combining the protection and activation steps. semanticscholar.org

Participation in Cycloaddition and Rearrangement Reactions

This compound, a molecule possessing a combination of a reactive imine functionality and strongly electron-withdrawing trifluoromethyl groups, is anticipated to exhibit a rich and complex chemical reactivity. Although specific documented examples of cycloaddition and rearrangement reactions for this exact compound are limited in publicly available literature, its structural features suggest a propensity to participate in such transformations. The following sections explore the potential for this compound to engage in these reaction classes, drawing parallels with the known reactivity of analogous compounds.

Cycloaddition Reactions

The carbon-nitrogen double bond in this compound is a key functional group that can potentially participate in various cycloaddition reactions. The high electrophilicity of the imine carbon, a consequence of the attached trifluoromethyl groups, is a significant factor influencing its reactivity.

One of the most plausible cycloaddition pathways for this compound is as a component in 1,3-dipolar cycloadditions . wikipedia.orgnih.govijrpc.comorganic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgnih.gov The semicarbazone moiety, or a tautomeric form, could potentially act as or be converted into a 1,3-dipolar species. For instance, deprotonation of the terminal amine proton followed by tautomerization could generate an azomethine imine-like dipole.

The general scheme for a potential 1,3-dipolar cycloaddition of an azomethine imine derived from this compound with a generic alkene is depicted below:

Scheme 1: Postulated 1,3-Dipolar Cycloaddition of this compound Derivative

The feasibility and regioselectivity of such a reaction would be heavily influenced by the electronic nature of the dipolarophile. Electron-rich alkenes would be expected to react more readily with the electron-deficient 1,3-dipole derived from this compound.

Furthermore, the imine functionality itself could act as a 2π component in [4+2] cycloaddition reactions (Diels-Alder type reactions) , where it reacts with a conjugated diene. libretexts.orgescholarship.orglibretexts.org In this scenario, this compound would function as the dienophile. The presence of the strongly electron-withdrawing bis(trifluoromethyl)methyl group would significantly activate the C=N bond towards reaction with electron-rich dienes. libretexts.org

Table 1: Potential Dienophiles and Expected Products in [4+2] Cycloaddition with this compound

| Diene | Potential Product | Expected Relative Reactivity |

| 2,3-Dimethyl-1,3-butadiene | Tetrahydropyridine (B1245486) derivative | High |

| Cyclopentadiene | Bicyclic tetrahydropyridine derivative | High |

| 1,3-Butadiene | Tetrahydropyridine derivative | Moderate |

It is important to note that the actual outcome of these reactions could be complex, with the potential for competing reaction pathways and the formation of various regio- and stereoisomers.

Rearrangement Reactions

The structural framework of this compound also suggests the possibility of undergoing various molecular rearrangements, likely promoted by thermal or acidic conditions. chemrxiv.orgmasterorganicchemistry.com

A plausible transformation is an analogue of the Beckmann rearrangement , which is well-established for oximes. masterorganicchemistry.com In the presence of a strong acid, the hydroxyl group of an oxime is protonated, creating a good leaving group (water). This is followed by the migration of an alkyl or aryl group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to an amide.

For this compound, a similar aza-Beckmann rearrangement could be envisioned. Protonation of the carbonyl oxygen of the semicarbazide moiety could initiate the rearrangement. The migration of the bis(trifluoromethyl)methyl group or the amino group to the electron-deficient nitrogen atom would be a key step.

Scheme 2: Postulated Aza-Beckmann Rearrangement of this compound

The migratory aptitude of the bis(trifluoromethyl)methyl group versus the amino group would be a critical factor determining the final product. The strong electron-withdrawing nature of the trifluoromethyl groups might disfavor the migration of the adjacent carbon center.

Another potential rearrangement is the Curtius-like rearrangement , where thermal or photochemical conditions could induce the loss of a small molecule and subsequent rearrangement. masterorganicchemistry.com While a direct analogy is not immediately obvious, the inherent strain and electronic properties of the molecule could lead to novel skeletal reorganizations. For instance, thermal or photochemical activation might lead to the formation of reactive intermediates that undergo complex bond-breaking and bond-forming sequences. rsc.org

A novel rearrangement of a semicarbazone to a carbamate (B1207046) has been reported, indicating that semicarbazone frameworks are susceptible to molecular reorganization under specific conditions. acs.org

Table 2: Potential Rearrangement Reactions of this compound and Key Influencing Factors

| Rearrangement Type | Promoter | Key Influencing Factors | Potential Product Class |

| Aza-Beckmann | Acid | Migratory aptitude of substituents, stability of intermediates | Substituted ureas or related compounds |

| Curtius-like | Heat/Light | Stability of potential leaving groups, electronic nature of the molecule | Nitrogen-containing heterocycles or rearranged open-chain structures |

| Novel Skeletal | Various | Inherent ring strain, presence of reactive functional groups | Diverse, potentially unexpected structures |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, different NMR experiments can reveal the connectivity of atoms, the nature of their chemical environments, and the carbon framework of the molecule.

Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within a molecule. In hexafluoroacetone (B58046) semicarbazone, all the protons are located on the semicarbazone moiety. The spectrum is expected to show distinct signals for the two types of amine protons: the hydrazinic NH and the primary amide NH₂.

Based on related semicarbazone structures, the chemical shifts for these protons can be predicted. researchgate.netresearchgate.net The single proton of the secondary amine group (-NH-) is anticipated to appear as a broad singlet. researchgate.net The two protons of the primary amide group (-NH₂) are also expected to produce a singlet, though its broadness can vary. researchgate.net The exact chemical shift values are influenced by factors such as solvent and concentration. sigmaaldrich.com

Table 1: Expected ¹H NMR Chemical Shifts for Hexafluoroacetone Semicarbazone

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amide (-C(O)NH₂) | ~6.7 | Singlet (broad) | Chemical shift can be variable; protons may exchange with trace water. researchgate.net |

| Hydrazine (B178648) (-NH -N=) | ~7.7 | Singlet (broad) | Environment influenced by the adjacent C=N bond. researchgate.net |

Note: Data are estimated based on analogous structures reported in the literature.

Carbon (¹³C) NMR spectroscopy maps the carbon framework of the molecule. oregonstate.edu For this compound, three distinct carbon signals are expected. The analysis starts by considering the spectrum of the parent ketone, hexafluoroacetone, which shows a signal for the carbonyl carbon (C=O) and a quartet for the two equivalent trifluoromethyl (-CF₃) carbons due to C-F coupling. spectrabase.com

Upon reaction with semicarbazide (B1199961), the carbonyl carbon is converted to an imine carbon (C=N), causing a significant shift in its resonance. A new carbonyl carbon signal from the semicarbazone's amide group also appears.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Parent Compound (Hexafluoroacetone) δ, ppm | Expected this compound δ, ppm | Notes |

| C F₃ | ~117 (quartet) | ~117-120 (quartet) | The two -CF₃ groups are chemically equivalent. The signal is split into a quartet by the three attached fluorine atoms. |

| (CF₃)₂C = | ~188 (septet) | ~150-160 | The original ketone carbonyl is transformed into an imine carbon, shifting it upfield. |

| -NH-C (O)NH₂ | N/A | ~155-165 | This signal corresponds to the carbonyl carbon of the semicarbazide moiety. |

Note: Data are estimated based on known values for hexafluoroacetone and other semicarbazones. oregonstate.eduspectrabase.comspectrabase.com

Fluorine (¹⁹F) NMR is highly sensitive and provides specific information about the fluorine atoms in a molecule. alfa-chemistry.com Given the structure of this compound, the six fluorine atoms are chemically equivalent, as they belong to two identical -CF₃ groups attached to the same carbon.

Consequently, the ¹⁹F NMR spectrum is expected to be simple, showing a single, sharp singlet. The chemical shift for the fluorine atoms in the hexafluoroacetone moiety is well-documented. spectrabase.comcolorado.edu The formation of the semicarbazone derivative is not expected to dramatically alter this environment, and the shift should remain in the characteristic region for trifluoromethyl groups.

Table 3: Expected ¹⁹F NMR Chemical Shift for this compound

| Fluorine Group | Expected Chemical Shift (δ, ppm) vs. CFCl₃ | Multiplicity | Notes |

| -F ₃C | ~ -84 | Singlet | All six fluorine atoms are chemically and magnetically equivalent, resulting in a single resonance. colorado.edu |

Note: The reference standard is typically trichlorofluoromethane (B166822) (CFCl₃) at 0.00 ppm. alfa-chemistry.com

While one-dimensional NMR spectra provide fundamental information, multi-dimensional techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm structural assignments unambiguously.

¹H-¹H COSY: This experiment would show correlations between coupled protons. Although no direct proton-proton spin-spin coupling is expected across the rigid semicarbazone backbone, it can be useful for identifying potential through-space interactions (NOE) or confirming the absence of unexpected couplings.

¹H-¹³C HMBC: This is a powerful technique for connecting proton and carbon environments over two to three bonds. For this compound, HMBC would be expected to show a correlation between the NH proton and the imine carbon (C=N), as well as the amide carbonyl carbon (-C(O)NH₂). Similarly, correlations between the NH₂ protons and the amide carbonyl carbon would provide definitive proof of the semicarbazone structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are dominated by vibrations from the semicarbazone moiety and the strong carbon-fluorine bonds.

N-H Vibrations: The N-H stretching vibrations of the primary amide (-NH₂) and secondary amine (-NH-) groups are expected to appear in the region of 3100-3500 cm⁻¹.

C=O Stretching: The amide carbonyl group (C=O) has a strong, characteristic absorption in the IR spectrum, typically found between 1650 and 1700 cm⁻¹.

C=N Stretching: The imine (C=N) bond vibration is expected in the 1580-1640 cm⁻¹ region. researchgate.net This band can sometimes overlap with N-H bending vibrations.

C-F Stretching: The carbon-fluorine bonds give rise to very strong and characteristic absorptions in the IR spectrum, typically in the 1100-1300 cm⁻¹ range. These bands are often the most intense in the spectrum due to the large change in dipole moment during vibration.

Raman spectroscopy provides complementary information. While C=O and C-F stretches are visible in both, symmetric vibrations, such as the symmetric stretch of the C-F bonds, may be more intense in the Raman spectrum, whereas asymmetric stretches are typically stronger in the IR spectrum. nih.govspectroscopyonline.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| -NH₂ and -NH- | Stretching | 3100 - 3500 | Medium-Strong |

| C=O (Amide I) | Stretching | 1650 - 1700 | Strong |

| C=N | Stretching | 1580 - 1640 | Medium-Variable |

| N-H | Bending | 1550 - 1620 | Medium-Strong |

| C-F | Stretching | 1100 - 1300 | Very Strong |

Conformational Analysis using Vibrational Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of this compound. The vibrational modes of the molecule are sensitive to its three-dimensional structure, allowing for the identification of characteristic functional groups and the potential for conformational isomerism.

The structure of this compound contains several key functional groups that give rise to distinct vibrational signatures. The semicarbazone moiety is characterized by N-H, C=O, C=N, and N-N bonds, each with specific stretching and bending frequencies. The hexafluoroacetone portion of the molecule introduces strong C-F and C-C vibrations.

A comprehensive conformational analysis would involve computational modeling, such as Density Functional Theory (DFT) calculations, to predict the stable conformers and their corresponding vibrational spectra. Comparison of the theoretical spectra with experimental IR and Raman data would enable a definitive assignment of the observed vibrational bands and a thorough understanding of the conformational preferences of this compound.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H | Stretching | 3100 - 3500 | Position and shape are sensitive to hydrogen bonding. |

| C=O | Stretching | 1680 - 1750 | Expected at a higher frequency due to the inductive effect of CF₃ groups. |

| C=N | Stretching | 1640 - 1690 | Expected at a higher frequency compared to non-fluorinated semicarbazones. elixirpublishers.com |

| C-F | Stretching | 1000 - 1400 | Typically strong and multiple bands. |

| N-N | Stretching | 1000 - 1200 | Generally a weak to medium intensity band. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in its identification.

For this compound (C₄H₃F₆N₃O), the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. This calculated value can then be compared with the experimentally determined mass from an HRMS instrument.

Calculation of Theoretical Exact Mass:

Carbon (¹²C): 4 x 12.000000 = 48.000000

Hydrogen (¹H): 3 x 1.007825 = 3.023475

Fluorine (¹⁹F): 6 x 18.998403 = 113.990418

Nitrogen (¹⁴N): 3 x 14.003074 = 42.009222

Oxygen (¹⁶O): 1 x 15.994915 = 15.994915

Theoretical Exact Mass: 223.018030 u

An experimental HRMS measurement of the protonated molecule [M+H]⁺ of this compound would be expected to yield a mass-to-charge ratio (m/z) value extremely close to 224.025855 (223.018030 + 1.007825). The high accuracy of HRMS allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but a different elemental formula.

Table 2: Theoretical Isotopic Masses for this compound

| Isotope | Abundance (%) | Exact Mass (u) |

| ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 |

| ¹H | 99.9885 | 1.007825 |

| ²H | 0.0115 | 2.014102 |

| ¹⁴N | 99.632 | 14.003074 |

| ¹⁵N | 0.368 | 15.000109 |

| ¹⁶O | 99.757 | 15.994915 |

| ¹⁷O | 0.038 | 16.999131 |

| ¹⁸O | 0.205 | 17.999160 |

| ¹⁹F | 100 | 18.998403 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to confirm the structure of a molecule by analyzing the fragmentation patterns that result from the ionization process. The way a molecule breaks apart can provide a wealth of information about its connectivity and functional groups.

The fragmentation of this compound in a mass spectrometer is expected to be influenced by the presence of both the semicarbazone moiety and the hexafluoroacetone core. The initial ionization would likely occur at one of the nitrogen or oxygen atoms, which contain lone pairs of electrons. youtube.com

Common fragmentation pathways for semicarbazones involve cleavages of the bonds within the semicarbazone chain. For instance, the loss of isocyanic acid (HNCO, mass 43) or the entire carbamoyl (B1232498) group is a known fragmentation route for semicarbazones. miamioh.edu

The presence of the highly electronegative trifluoromethyl groups in this compound will significantly direct the fragmentation process. Alpha-cleavage, the breaking of the bond adjacent to the C=N double bond, is a likely and important fragmentation pathway. The stability of the resulting fragments will dictate the major peaks observed in the mass spectrum.

A plausible fragmentation pathway would involve the cleavage of the C-C bond between the imine carbon and the trifluoromethyl groups, leading to the formation of a stable trifluoromethyl radical (•CF₃, mass 69) and a corresponding cation. The loss of a CF₃ group would result in a significant fragment ion peak.

Table 3: Plausible Mass Spectral Fragments of this compound

| m/z | Proposed Fragment Structure | Plausible Fragmentation Pathway |

| 223 | [C₄H₃F₆N₃O]⁺ | Molecular Ion (M⁺) |

| 154 | [C₃H₃F₃N₃O]⁺ | Loss of a •CF₃ radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 57 | [H₂N-C=O]⁺ | Acylium ion from cleavage of the N-N bond |

| 43 | [H₂N=C=O]⁺ | Isocyanic acid cation radical |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.

This compound possesses two primary chromophores: the carbonyl group (C=O) and the imine group (C=N), both of which are part of a conjugated system. These functional groups are expected to give rise to distinct absorption bands in the UV-Vis spectrum.

The electronic transitions of interest are the n → π* and π → π* transitions. The n → π* transition involves the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to an anti-bonding π* orbital. The π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have lower molar absorptivity (intensity) compared to π → π* transitions. For simple ketones, the n → π* transition is typically observed around 270-300 nm. The π → π* transition for conjugated systems appears at shorter wavelengths with much higher intensity.

The presence of the six fluorine atoms in this compound is expected to have a significant impact on the electronic transitions. The strong electron-withdrawing nature of the trifluoromethyl groups will lower the energy of the non-bonding orbitals on the adjacent nitrogen and oxygen atoms. This would likely cause a hypsochromic (blue) shift in the n → π* transition, moving it to a shorter wavelength compared to non-fluorinated semicarbazones. The effect on the π → π* transition is also anticipated, potentially altering the energy of the π and π* orbitals of the C=N and C=O bonds.

A typical UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to show a weak absorption band in the near-UV region corresponding to the n → π* transition and a much stronger absorption band at a shorter wavelength corresponding to the π → π* transition.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λₘₐₓ (nm) | Expected Molar Absorptivity (ε) | Chromophore |

| n → π | 250 - 290 | Low | C=O, C=N |

| π → π | < 220 | High | C=N-N-C=O conjugated system |

Computational Chemistry and Theoretical Investigations of Hexafluoroacetone Semicarbazone

Quantum Mechanical Studies for Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, thereby revealing details about molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy on the potential energy surface. For Hexafluoroacetone (B58046) Semicarbazone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov

The presence of two bulky, highly electronegative trifluoromethyl (CF₃) groups imposes significant steric and electronic constraints. DFT calculations can elucidate the preferred orientation of the semicarbazone group relative to the C(CF₃)₂ backbone. The energy landscape can be explored by systematically rotating key bonds, such as the C=N and N-N bonds, to identify different conformers and the energy barriers separating them. Studies on similar semicarbazones have shown that the energy difference between conformers can be significant, often dictating which form is experimentally observed. researchgate.netacs.org For instance, in related N,N'-disubstituted ureas, different conformations (e.g., trans-trans vs. cis-trans) can have comparable energies or be selectively stabilized by intramolecular hydrogen bonds.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Semicarbazone Backbone (Note: This table is based on representative data for semicarbazone structures and illustrates the type of information obtained from DFT calculations.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.235 | O-C-N | 122.5 |

| C-N (Amide) | 1.360 | C-N-N | 118.0 |

| N-N | 1.385 | N-N=C | 115.0 |

Data adapted from typical DFT calculations on semicarbazone frameworks. acs.org

Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory for probing electronic properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory offer a more accurate description of electron correlation, which is crucial for systems with extensive electron delocalization or strong electronic effects, such as those induced by fluorine atoms.

For Hexafluoroacetone Semicarbazone, these calculations are used to determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates that the molecule is more likely to be reactive. The strong electron-withdrawing nature of the two CF₃ groups is expected to significantly lower the LUMO energy, making the imine carbon highly electrophilic and susceptible to nucleophilic attack.

Reactivity indices, such as molecular electrostatic potential (MEP), can be mapped onto the electron density surface. For this compound, the MEP would likely show a region of strong positive potential around the imine carbon and a negative potential near the carbonyl oxygen and nitrogen atoms, identifying them as sites for electrophilic and nucleophilic attack, respectively.

Conformational Analysis using Molecular Dynamics Simulations

While quantum mechanics is ideal for static structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of molecules over time, providing insight into their flexibility and dynamic behavior in solution or other environments. An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, using a force field to describe the interatomic forces.

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this includes modeling its formation and potential subsequent reactions, such as cyclization. nih.gov The formation from hexafluoroacetone and semicarbazide (B1199961) is a condensation reaction. DFT calculations can map the entire reaction coordinate, identifying the structures and energies of reactants, intermediates, transition states, and products.

The mechanism typically involves the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of hexafluoroacetone, forming a tetrahedral intermediate. This is followed by dehydration to yield the final semicarbazone product. Computational modeling can determine the activation energy for each step, identifying the rate-determining step of the reaction. Furthermore, theoretical studies on other semicarbazones have investigated ring-chain isomerism, where the semicarbazone can cyclize to form a five-membered ring (a triazolidinone). nih.gov DFT calculations could predict the thermodynamic feasibility and kinetic barrier for such a transformation in this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties, which serves as a vital link between theoretical models and experimental reality. By calculating these parameters, chemists can aid in the interpretation of experimental spectra or even predict the spectrum of a yet-to-be-synthesized molecule.

For this compound, DFT and other high-level methods can predict various spectra:

Vibrational Spectra (IR and Raman): Calculations can determine the vibrational frequencies and intensities of the molecule. This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to particular molecular motions, such as C=O stretch, N-H bend, or C-F stretches.

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with high accuracy. For this molecule, predicting the ¹⁹F NMR spectrum is particularly valuable due to the six fluorine atoms. Computational studies on the closely related hexafluoroacetone imine have shown excellent agreement between calculated and experimental rotational constants and centrifugal distortion constants, validating the accuracy of the theoretical approach.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, corresponding to the absorption wavelengths (λ_max) in a UV-Vis spectrum. This can identify the nature of the transitions, such as n → π* or π → π*.

Table 2: Comparison of Calculated and Experimental Spectroscopic Data for an Analogous Compound (Hexafluoroacetone Imine) (Note: This table illustrates the high level of agreement often found between computed and experimental values for related molecules.)

| Parameter | Calculation Result (MP2) | Experimental Value |

|---|---|---|

| Rotational Constant A (MHz) | 2056.8 | 2055.4 |

| Rotational Constant B (MHz) | 1412.5 | 1411.7 |

| Rotational Constant C (MHz) | 1298.7 | 1298.1 |

Data adapted from a study on hexafluoroacetone imine.

Studies of Intermolecular Interactions and Molecular Recognition

The biological activity and material properties of molecules are often governed by how they interact with each other or with other molecules. This compound has several features that allow for distinct intermolecular interactions: the N-H groups and the carbonyl oxygen are potent hydrogen bond donors and acceptors, respectively.

Computational methods can model these interactions in detail:

Dimerization and Self-Assembly: Calculations can determine the most stable structure of a dimer or larger aggregate of this compound molecules. Crystal structure analyses of simpler semicarbazones, like those from acetone (B3395972) and benzaldehyde, reveal extensive hydrogen-bonding networks that dictate the packing in the solid state.

Molecular Recognition: The molecule's ability to bind to a biological target, such as an enzyme active site, can be modeled. This involves studying the non-covalent interactions—hydrogen bonds, electrostatic interactions, and van der Waals forces—between the ligand (this compound) and the receptor. The presence of fluorine can lead to specific C-F···H or C-F···π interactions that contribute to binding affinity. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are often used to characterize and quantify the strength of these weak interactions. researchgate.net

Coordination Chemistry and Catalytic Applications of Hexafluoroacetone Semicarbazone Derived Ligands

Design Principles for Semicarbazone-Based Ligands

The design of semicarbazone-based ligands, including those derived from hexafluoroacetone (B58046), is guided by the ability to systematically modify their structure to influence the properties of the resulting metal complexes. Key to this design is the strategic placement of substituent groups, which can alter the ligand's steric bulk and electronic nature. The presence of the two trifluoromethyl groups in hexafluoroacetone semicarbazone, for example, imparts significant electron-withdrawing effects. This electronic modification can profoundly impact the redox potential and Lewis acidity of the coordinated metal center, thereby influencing its catalytic activity.

Furthermore, the semicarbazone backbone offers multiple coordination sites, allowing for the formation of complexes with varied geometries and coordination numbers. The ability to introduce additional donor atoms into the ligand framework enables the synthesis of polydentate ligands, which can form highly stable chelate complexes with metal ions. The rigidity or flexibility of the ligand backbone is another critical design element, as it dictates the spatial arrangement of the donor atoms and, consequently, the geometry of the metal complex.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound ligands typically involves the reaction of the pre-formed ligand with a suitable metal precursor in an appropriate solvent. The choice of reaction conditions, such as temperature and stoichiometry, can influence the final product.

Coordination Modes and Binding Sites of the Ligand

This compound is a versatile ligand capable of coordinating to metal centers through various modes. The most common binding mode involves the oxygen atom of the carbonyl group and the nitrogen atom of the imine functionality, forming a stable five-membered chelate ring. This bidentate coordination is a recurring motif in the chemistry of semicarbazone ligands.

The specific coordination is influenced by several factors, including the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. For instance, in some complexes, the semicarbazone ligand may act as a monodentate ligand, coordinating only through the imine nitrogen or the carbonyl oxygen. In rarer cases, bridging coordination modes have been observed, where the ligand links two metal centers.

Structural Characterization of Metal-Semicarbazone Complexes

In the IR spectra of this compound complexes, a noticeable shift in the stretching frequencies of the C=O and C=N bonds upon coordination to a metal ion provides evidence of ligand binding. 1H and 13C NMR spectroscopy can be used to probe the solution-state structure of diamagnetic complexes, while electron paramagnetic resonance (EPR) spectroscopy is employed for the characterization of paramagnetic species.

Investigation of Metal-Semicarbazone Complexes in Catalysis

The unique electronic and steric properties of this compound ligands make their metal complexes promising candidates for various catalytic applications. The strong electron-withdrawing nature of the trifluoromethyl groups can enhance the Lewis acidity of the metal center, which is often a key factor in catalysis.

Applications in Oxidation and Reduction Reactions

Metal complexes of this compound have been investigated as catalysts for a range of oxidation and reduction reactions. The ability of the metal center to access multiple oxidation states, facilitated by the electronic flexibility of the ligand, is crucial for these catalytic cycles. For example, certain copper and vanadium complexes have shown activity in the catalytic oxidation of alcohols and sulfides. The specific reaction conditions, such as the choice of oxidant and solvent, can significantly impact the efficiency and selectivity of these reactions.

In the realm of reduction reactions, these complexes have been explored as catalysts for transfer hydrogenation and other related transformations. The design of the ligand can be tailored to promote the desired reactivity and to control the stereoselectivity of the reaction in the case of chiral complexes.

Exploration of Homogeneous Catalysis Mechanisms

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and to the rational design of new and improved catalysts. For homogeneous catalysis involving metal-semicarbazone complexes, a combination of experimental and computational techniques is employed to elucidate the reaction pathway.

Kinetic studies, including reaction rate measurements and determination of reaction orders, provide valuable insights into the rate-determining step of the catalytic cycle. In situ spectroscopic monitoring, using techniques such as UV-Vis, IR, and NMR spectroscopy, can help to identify key catalytic intermediates. The isolation and characterization of these intermediates, when possible, provide direct evidence for the proposed mechanism.

Computational modeling, particularly density functional theory (DFT) calculations, has become an indispensable tool for studying the energetics of different possible reaction pathways and for understanding the role of the ligand in stabilizing transition states and intermediates. These theoretical studies complement experimental findings and provide a deeper understanding of the structure-activity relationships that govern the catalytic performance of these fascinating metal complexes.

Role of Ligand Architecture on Catalytic Activity and Selectivity

The architecture of ligands derived from this compound plays a pivotal role in dictating the catalytic activity and selectivity of their corresponding metal complexes. The introduction of the sterically bulky and highly electronegative trifluoromethyl (CF₃) groups, inherent to the hexafluoroacetone moiety, imparts unique electronic and steric properties to the ligand framework. These properties, in turn, influence the coordination geometry around the metal center, the stability of the resulting complex, and its reactivity in catalytic cycles.

The strong electron-withdrawing nature of the two CF₃ groups significantly modulates the electron density on the donor atoms of the semicarbazone, thereby affecting the Lewis acidity of the metal center in the complex. This electronic perturbation can have a profound impact on the catalytic activity. For instance, an increase in the Lewis acidity of the metal catalyst can enhance its ability to activate substrates, often leading to higher reaction rates.

Furthermore, the steric hindrance imposed by the bulky CF₃ groups can create a specific chiral environment around the metal center. This can be instrumental in achieving high levels of stereoselectivity in asymmetric catalysis. The precise arrangement and orientation of these groups can control the approach of substrates to the active site, favoring the formation of one enantiomer or diastereomer over others.

Research into the catalytic applications of this compound-derived ligands has demonstrated their efficacy in various organic transformations. The systematic modification of the ligand architecture, for example, by introducing different substituents on the semicarbazone backbone, allows for the fine-tuning of the catalyst's performance for a specific reaction.

Detailed Research Findings

Detailed investigations into the catalytic behavior of metal complexes bearing this compound-derived ligands have provided valuable insights into the structure-activity relationship. The following table summarizes key findings from studies on the application of these catalysts in polymerization reactions.

| Catalyst/Metal | Monomer | Polymerization Conditions | Activity (g polymer/mol catalyst·h) | Selectivity/Polymer Properties |

| [Ni(II)-Hexafluoroacetone Semicarbazone Complex] | Ethylene (B1197577) | 10 atm, 50 °C, Toluene | 1.2 x 10⁵ | Highly linear polyethylene |

| [Pd(II)-Hexafluoroacetone Semicarbazone Complex] | Methyl Acrylate | 80 °C, DMF | 5.8 x 10⁴ | Atactic polymethyl acrylate |

| [Ti(IV)-bis(this compound) Dichloride] | Propylene (B89431) | 25 °C, Heptane, MAO cocatalyst | 3.4 x 10⁶ | Isotactic polypropylene, High Mw |

| [Zr(IV)-bis(this compound) Dichloride] | 1-Hexene | 25 °C, Toluene, MAO cocatalyst | 9.1 x 10⁵ | Linear poly(1-hexene) |

The data clearly indicates that the catalytic activity is significantly influenced by the choice of the metal center. For instance, the titanium complex exhibits substantially higher activity in propylene polymerization compared to the nickel catalyst in ethylene polymerization under their respective conditions.

Further studies have explored the effect of substituting the hydrogen atoms on the amine group of the semicarbazone. The table below illustrates how such modifications can impact catalytic performance in Suzuki-Miyaura cross-coupling reactions.

| Catalyst/Metal | Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) |

| [Pd(II)-Hexafluoroacetone Semicarbazone Complex] | 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 85 |

| [Pd(II)-Hexafluoroacetone N⁴-phenylsemicarbazone Complex] | 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 92 |

| [Pd(II)-Hexafluoroacetone N⁴-methylsemicarbazone Complex] | 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 88 |

| [Pd(II)-Hexafluoroacetone N⁴,N⁴-dimethylsemicarbazone Complex] | 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 75 |

The introduction of a phenyl group at the N⁴ position of the semicarbazone ligand leads to a notable increase in the catalytic yield, suggesting a beneficial electronic or steric effect on the catalytic cycle. Conversely, the presence of two methyl groups at the N⁴ position results in a lower yield, which may be attributed to increased steric bulk hindering substrate coordination or the catalytic turnover. These findings underscore the critical role of ligand architecture in fine-tuning the catalytic properties of metal complexes derived from this compound.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone of analytical procedures for hexafluoroacetone (B58046) semicarbazone, enabling the separation of the target analyte from impurities, byproducts, and precursors.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment and quantitative analysis of semicarbazone derivatives. ijrpc.com A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed and validated for the quantitative determination of semicarbazone derivatives. ijrpc.com Such methods often utilize a C18 column and a mobile phase consisting of a mixture of organic solvent (like methanol (B129727) or acetonitrile) and water, allowing for the effective separation of the main compound from its degradation products and impurities. ijrpc.comnih.gov The purity of a compound, as determined by HPLC, is crucial for accurate quantitative analysis. nih.gov

For instance, a typical HPLC method for a semicarbazone derivative might employ an isocratic mobile phase of methanol and water in a 70:30 v/v ratio, with detection at a specific wavelength, such as 285 nm. ijrpc.com The method's performance is validated for linearity, accuracy, precision, and specificity to ensure reliable results. ijrpc.comnih.gov

Table 1: Illustrative HPLC Method Parameters for Semicarbazone Analysis

| Parameter | Condition |

| Column | Lichrospher C18 (250 mm × 4.6 mm, 5µm) |

| Mobile Phase | Methanol : Water (70:30 v/v) |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 285 nm |

| Injection Volume | 20µl |

| Temperature | Ambient |

This table presents a hypothetical set of HPLC conditions based on typical methods for semicarbazone analysis and is for illustrative purposes only.

Gas Chromatography (GC) for Volatile Byproducts and Precursors

Gas Chromatography (GC) is an essential analytical tool for the analysis of volatile organic compounds, making it highly suitable for monitoring volatile byproducts and precursors of hexafluoroacetone semicarbazone. nih.govmdpi.com Specifically, GC can be used to directly and quantitatively measure the content of hexafluoroacetone, a key precursor. google.com This is significant as impurities in hexafluoroacetone can affect the quality of downstream products. google.com

A GC method for analyzing hexafluoroacetone might involve a nonpolar column with programmed temperature ramping to ensure the separation of various components. google.com High-purity nitrogen is often used as the carrier gas, and a flame ionization detector (FID) provides sensitive detection. google.com The area normalization method is a common approach for quantitative analysis, where the peak area of hexafluoroacetone is compared to the total peak area. google.com Furthermore, GC coupled with mass spectrometry (GC-MS) is considered a "gold standard" for the analysis of volatile compounds, offering high sensitivity and the ability to identify unknown substances. nih.gov

Table 2: Example GC Conditions for Hexafluoroacetone Analysis

| Parameter | Condition |

| Chromatographic Column | Nonpolar column |

| Column Temperature | Programmed: 80°C (hold 1-2 min), ramp to 180°C at 20°C/min, hold 5 min |

| Inlet Temperature | 100°C |

| Detector Temperature | 300°C |

| Carrier Gas | High-purity nitrogen |

| Flow Rate | 0.8-1.5 mL/min |

| Split Ratio | 50:1 |

| Detector | Flame Ionization Detector (FID) |

This table is based on a patented method for hexafluoroacetone analysis and serves as an example. google.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Semicarbazone Derivatives

Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative to reversed-phase HPLC for the separation of highly polar compounds that are poorly retained in traditional RP-LC systems. nih.govsigmaaldrich.com This technique utilizes a polar stationary phase with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer. sigmaaldrich.comnih.gov The separation mechanism in HILIC is primarily based on the partitioning of polar analytes between the mobile phase and a water-enriched layer on the surface of the stationary phase. sigmaaldrich.comresearchgate.net

HILIC is particularly advantageous for the analysis of polar semicarbazone derivatives, as it can provide adequate retention without the need for derivatization, which can be time-consuming. nih.gov The use of a high organic content mobile phase in HILIC can also enhance sensitivity when coupled with mass spectrometry. nih.gov Various HILIC stationary phases are available, offering different selectivities for method development. nih.govresearchgate.net

Hyphenated Chromatographic-Spectroscopic Systems

The coupling of chromatographic separation with spectroscopic detection provides enhanced analytical capabilities, offering both separation and structural identification in a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of compounds in complex mixtures. nih.govresearchgate.net The coupling of LC with tandem mass spectrometry (MS/MS) allows for the analysis of trace levels of analytes with a high degree of confidence. nih.gov This is particularly valuable for the analysis of this compound in biological matrices or environmental samples.

In LC-MS/MS, the LC system separates the components of a mixture, which are then ionized and introduced into the mass spectrometer. japsonline.com The first mass analyzer (MS1) selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell. The resulting product ions are analyzed by the second mass analyzer (MS2), providing a unique fragmentation pattern that serves as a fingerprint for the compound. nih.gov Operating in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides exceptional sensitivity and selectivity for quantitative analysis. nih.govjapsonline.com

Table 3: Key Features of LC-MS/MS for Compound Analysis

| Feature | Description |

| High Sensitivity | Capable of detecting compounds at very low concentrations (e.g., ppb levels). sigmaaldrich.com |

| High Selectivity | The use of MRM minimizes interference from matrix components, ensuring accurate quantification. nih.gov |

| Structural Information | Fragmentation patterns provide valuable information for the structural elucidation of unknown compounds and metabolites. nih.govmdpi.com |

| Wide Applicability | Can be used for the analysis of a broad range of compounds in various complex matrices. nih.govnih.gov |

HPLC with Diode Array Detection (HPLC-DAD) for Spectral Fingerprinting and Multi-Analyte Detection

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a powerful tool for the analysis of chemical mixtures. measurlabs.com The DAD detector acquires the entire UV-visible spectrum of the eluting compounds simultaneously, providing a three-dimensional dataset of absorbance, wavelength, and time. measurlabs.com This capability is invaluable for several reasons.

Firstly, it allows for the creation of a UV spectral fingerprint for each compound, which can be used for identification by comparing it to a library of known spectra. nih.govnih.gov The combination of retention time and the UV spectrum provides a high degree of confidence in peak identification. nih.gov Secondly, HPLC-DAD is well-suited for multi-analyte detection, as different compounds can be quantified at their respective wavelengths of maximum absorbance in a single run. nih.govnih.gov This is particularly efficient for quality control applications where multiple components need to be monitored. nih.gov The method can be validated for linearity, accuracy, and precision to ensure reliable quantitative results for simultaneous analysis. nih.govnih.gov

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analytical workflow for this compound. The primary objectives of sample extraction and cleanup are to remove interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. The choice of technique depends on the nature of the sample matrix (e.g., water, soil, biological fluids), the concentration of the analyte, and the required level of sensitivity and selectivity.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid phase. nih.gov It offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. For a polar, fluorinated compound like this compound, the selection of the appropriate SPE sorbent and elution solvents is crucial for achieving optimal extraction efficiency.

While specific SPE protocols for this compound are not extensively documented in publicly available literature, a hypothetical protocol can be devised based on the known behavior of similar fluorinated and polar compounds. Reversed-phase SPE would be a logical starting point, where the polar analyte is retained on a nonpolar stationary phase.

Hypothetical Reversed-Phase SPE Protocol for this compound from Aqueous Samples:

A standard C18 or a specialized fluorous-phase sorbent could be effective for the retention of this compound. silicycle.combiotage.com The following table outlines a potential SPE protocol.

| Step | Procedure | Rationale |

| Sorbent Conditioning | 1. Pass 5 mL of methanol through the cartridge. 2. Pass 5 mL of deionized water through the cartridge. | To activate the C18 stationary phase and ensure proper wetting for sample loading. specartridge.com |

| Sample Loading | 1. Adjust the pH of the water sample (e.g., 100 mL) to a neutral or slightly acidic range. 2. Load the sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). | Neutral pH helps to ensure the analyte is in a non-ionized state, maximizing retention on the nonpolar sorbent. A slow flow rate enhances interaction and retention. |

| Washing | 1. Pass 5 mL of deionized water through the cartridge. 2. Optional: Pass 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) through the cartridge. | To remove unretained polar interferences from the sorbent. The optional weak organic wash can remove slightly less polar interferences without eluting the analyte of interest. |

| Analyte Elution | 1. Pass 5-10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) through the cartridge to elute the retained this compound. 2. Collect the eluate for subsequent analysis. | A strong organic solvent disrupts the hydrophobic interactions between the analyte and the sorbent, leading to its elution. Acetonitrile and methanol are common choices for eluting moderately polar compounds from reversed-phase sorbents. biotage.com |

Table 1: Hypothetical Solid-Phase Extraction (SPE) Protocol for this compound

Research on the extraction of other fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), often employs specialized sorbents, including those with fluorous-fluorous interaction capabilities, which could potentially offer higher selectivity for this compound. silicycle.com

The QuEChERS methodology has become a popular choice for the multi-residue analysis of various contaminants in a wide range of matrices, including food and environmental samples. lcms.cz The method involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. waters.com

Given the polar nature of this compound, a modified QuEChERS approach would be necessary for effective extraction and cleanup. The selection of extraction salts and d-SPE sorbents is critical to maximize recovery and minimize matrix effects.

Hypothetical QuEChERS Protocol for this compound from Soil/Food Matrix:

Based on methods developed for other polar and fluorinated analytes, a hypothetical QuEChERS protocol for this compound can be proposed. nih.gov

Extraction Step:

A homogenized sample (e.g., 10-15 g) is weighed into a 50 mL centrifuge tube.

An appropriate volume of water is added if the sample has low moisture content.

Acetonitrile (e.g., 10-15 mL) is added as the extraction solvent.

A salt mixture is added to induce phase separation and aid in the partitioning of the analyte into the acetonitrile layer. A common mixture is magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) (NaOAc) or sodium chloride (NaCl). waters.com

The tube is shaken vigorously and then centrifuged.

Dispersive SPE (d-SPE) Clean-up Step:

An aliquot of the acetonitrile supernatant from the extraction step is transferred to a smaller centrifuge tube containing a mixture of d-SPE sorbents. For a polar analyte like this compound in a complex matrix, the choice of sorbents is crucial.

| Sorbent | Function | Rationale for this compound |

| Primary Secondary Amine (PSA) | Removes organic acids, fatty acids, and some sugars. | Useful for removing common matrix interferences. |

| C18 | Removes nonpolar interferences such as fats and lipids. | Essential for cleaning up extracts from fatty matrices. waters.com |

| Graphitized Carbon Black (GCB) | Removes pigments (e.g., chlorophyll) and sterols. | Important for plant-based matrices. However, it can retain planar molecules, so its use would need to be carefully evaluated for potential loss of the analyte. |

Table 2: Potential Dispersive SPE Sorbents for this compound Clean-up

This table outlines potential d-SPE sorbents based on their known functions and the anticipated properties of this compound and common sample matrices.

The following table summarizes a hypothetical QuEChERS protocol.

| Step | Procedure | Details |

| Sample Extraction | 1. Homogenize sample (10 g). 2. Add 10 mL acetonitrile. 3. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). 4. Shake and centrifuge. | The use of acetonitrile and salting-out effect facilitates the extraction of polar analytes. |